

Cross-study comparison of Prexasertib dihydrochloride clinical trial data

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A Comparative Analysis of Prexasertib Dihydrochloride in Clinical Trials

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of clinical trial data for **Prexasertib dihydrochloride**, a potent inhibitor of checkpoint kinase 1 (CHK1) and 2 (CHK2), with a fellow CHK1 inhibitor, SRA737. Prexasertib has been investigated as a monotherapy and in combination with other agents in various malignancies, demonstrating the potential of targeting the DNA damage response (DDR) pathway in cancer therapy. This document summarizes key efficacy and safety data, details experimental protocols, and visualizes the underlying biological pathways to offer a thorough comparative overview for research and development purposes.

Mechanism of Action: Targeting the DNA Damage Response

Prexasertib and SRA737 are both inhibitors of CHK1, a critical serine/threonine kinase that plays a central role in the cellular response to DNA damage.[1][2][3] In cancer cells, which often have defects in other cell cycle checkpoints like the p53 pathway, reliance on the CHK1-mediated checkpoint for DNA repair and cell cycle arrest is heightened.[4] By inhibiting CHK1, these drugs prevent cancer cells from repairing DNA damage, leading to an accumulation of errors and ultimately, mitotic catastrophe and apoptosis.[1][4]



Mechanism of Action of CHK1 Inhibitors **DNA Damage** (e.g., from chemotherapy, radiation, or replication stress) senses Cell Cycle Checkpoint Activation Therapeutic Intervention Prexasertib / SRA737 ATR/ATM Activation inhibits phosphorylates **CHK1** Activation induces promotes Cellular Outcome Cell Cycle Arrest (G2/M Phase) DNA Repair Checkpoint Abrogation leads to Mitotic Catastrophe results in

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Mechanism of CHK1 Inhibition

Apoptosis



Comparative Clinical Trial Data

The following tables summarize the efficacy and safety data from key clinical trials of Prexasertib and SRA737 in ovarian and squamous cell carcinomas.

Ovarian Cancer

Efficacy Data in Recurrent High-Grade Serous Ovarian Cancer (HGSOC)

Clinical Trial (NCT ID)	Drug	Patient Population	Overall Response Rate (ORR)	Median Progression- Free Survival (PFS)
Prexasertib				
Phase II (NCT02203513) [5]	Prexasertib Monotherapy	Platinum- Resistant, BRCA Wild-Type	30.8% (evaluable patients)	5 months
Phase II (NCT03414047) [6]	Prexasertib Monotherapy	Platinum- Resistant	12.1%	Not Reported
Phase II (NCT03414047) [6]	Prexasertib Monotherapy	Platinum- Refractory	6.9%	Not Reported
SRA737				
Phase I/II (NCT02797977) [7][8][9]	SRA737 + Low- Dose Gemcitabine	Advanced Solid Tumors (including HGSOC)	10.8% (overall)	Not Reported

Safety Data: Common Treatment-Related Adverse Events (Grade ≥3)



Adverse Event	Prexasertib (NCT02203513)[5]	Prexasertib (NCT03414047)[6]	SRA737 + Gemcitabine (NCT02797977)[7] [8]
Hematological			
Neutropenia	High incidence reported	Common	16.7%
Thrombocytopenia	Reported	Common	10%
Anemia	Reported	Common	11.7%
Non-Hematological			
Fatigue	Reported	Common	Not specified for Grade ≥3
Nausea	Reported	Common	Not specified for Grade ≥3
Diarrhea	Not specified	Not specified	Not specified for Grade ≥3

Squamous Cell Carcinoma (SCC)

Efficacy and Safety Data for Prexasertib Monotherapy in Advanced SCC

A Phase Ib study (NCT01115790) evaluated Prexasertib monotherapy in patients with advanced SCC, including head and neck (SCCHN), anus, and non-small cell lung cancer (sqNSCLC).[10]

Efficacy Results[10]



Tumor Type	Overall Response Rate (ORR)	Median Progression-Free Survival (PFS)	Clinical Benefit Rate at 3 Months
SCC of the Anus	15%	2.8 months	23%
SCCHN	5%	1.6 months	28%
sqNSCLC	Not Reported	3.0 months	44%

Safety Profile: Most Common Treatment-Related Adverse Event (All Grades)[10]

Adverse Event	Incidence
Grade 4 Neutropenia	71%
Febrile Neutropenia	12%

Experimental ProtocolsPrexasertib Clinical Trials

NCT02203513: Phase II Study in BRCA Wild-Type Recurrent HGSOC[5][11]

- Patient Population: Patients with recurrent high-grade serous ovarian cancer, confirmed to be BRCA wild-type. The study included cohorts with and without biopsiable disease. Patients were heavily pretreated.
- Dosing Regimen: Prexasertib was administered intravenously at a dose of 105 mg/m² every two weeks in 28-day cycles.
- Primary Endpoint: Objective Response Rate (ORR) assessed by the investigator according to RECIST v1.1.
- Secondary Endpoints: Safety and Progression-Free Survival (PFS).

NCT03414047: Phase II Study in Platinum-Resistant or Refractory Recurrent Ovarian Cancer[6][12][13]

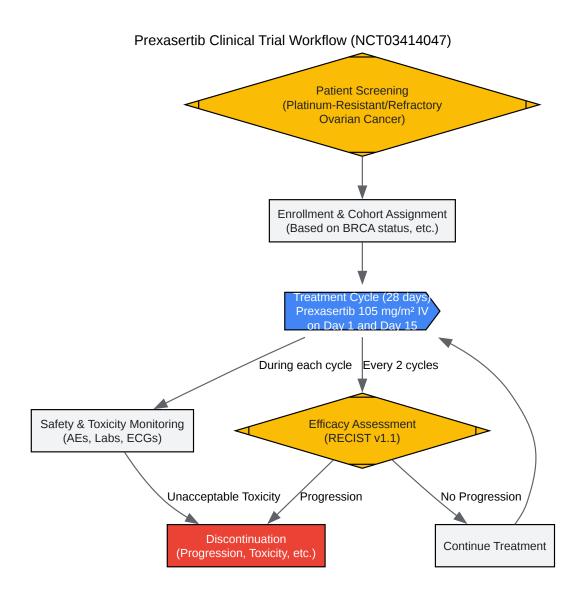






- Patient Population: Patients with platinum-resistant or refractory recurrent high-grade serous ovarian, primary peritoneal, or fallopian tube cancer. The study included cohorts based on platinum sensitivity, BRCA mutation status, and prior PARP inhibitor therapy.
- Dosing Regimen: Prexasertib was administered as an intravenous infusion at 105 mg/m² on Day 1 and Day 15 of a 28-day cycle.
- Primary Endpoint: Overall Response Rate (ORR) per RECIST v1.1.
- Secondary Endpoints: Safety, toxicity, and pharmacokinetics of Prexasertib.





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Prexasertib Trial Workflow

SRA737 Clinical Trial

NCT02797977: Phase I/II Study of SRA737 with Low-Dose Gemcitabine[7][8][9][14]

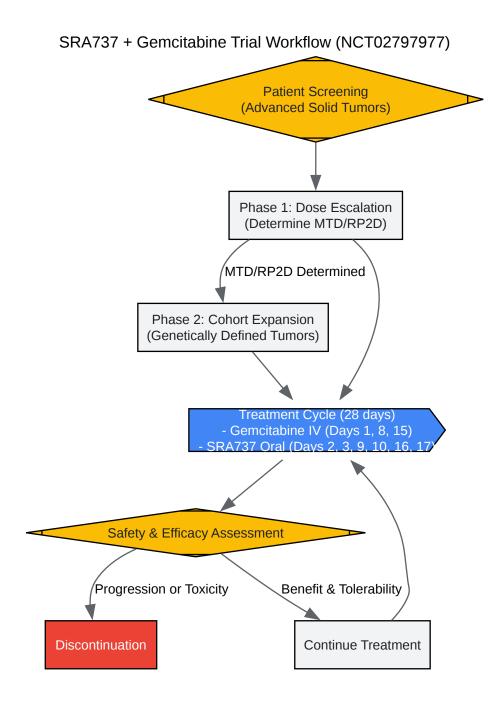






- Patient Population: Patients with advanced solid tumors, with expansion cohorts for specific genetically defined tumors hypothesized to be sensitive to CHK1 inhibition.
- Dosing Regimen: This was a dose-escalation study. The recommended Phase 2 dose
 (RP2D) was determined to be 500 mg of SRA737 administered orally on days 2, 3, 9, 10, 16,
 and 17, in combination with low-dose gemcitabine (250 mg/m²) administered intravenously
 on days 1, 8, and 15 of a 28-day cycle.
- Primary Objectives: To establish the safety profile, maximum tolerated dose (MTD), and RP2D of the combination.
- Secondary Objectives: To evaluate the preliminary efficacy (including ORR) of the combination.





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SRA737 Trial Workflow

Concluding Remarks



Prexasertib has demonstrated notable single-agent activity in heavily pretreated patients with recurrent ovarian cancer, particularly in the BRCA wild-type, platinum-resistant population. In squamous cell carcinomas, the activity was more modest. The primary dose-limiting toxicities are hematological, with neutropenia being the most common.

SRA737, in combination with low-dose gemcitabine, has shown promising responses in a variety of solid tumors, with a manageable safety profile. The combination strategy aims to induce replication stress with gemcitabine, thereby sensitizing the cancer cells to CHK1 inhibition.

Further research is warranted to identify predictive biomarkers to select patients most likely to benefit from CHK1 inhibition and to explore rational combination strategies to enhance efficacy and overcome resistance. The data presented in this guide provides a foundation for such future investigations in the development of DDR-targeted therapies.

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